molecular formula C17H18N2O6 B2826427 4-methoxy-1-methyl-5-{3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]azetidine-1-carbonyl}-1,2-dihydropyridin-2-one CAS No. 2199370-80-2

4-methoxy-1-methyl-5-{3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]azetidine-1-carbonyl}-1,2-dihydropyridin-2-one

Cat. No.: B2826427
CAS No.: 2199370-80-2
M. Wt: 346.339
InChI Key: IOTKSUKBKZAWMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-methoxy-1-methyl-5-{3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]azetidine-1-carbonyl}-1,2-dihydropyridin-2-one is a complex heterocyclic molecule featuring a dihydropyridin-2-one core substituted with a methoxy group, a methyl group, and a unique azetidine-carbonyl moiety linked to a 6-methyl-2-oxo-2H-pyran-4-yl fragment. The azetidine ring and pyran-2-one substituent may enhance binding affinity to biological targets, while the methoxy group could influence solubility and metabolic stability.

Properties

IUPAC Name

4-methoxy-1-methyl-5-[3-(2-methyl-6-oxopyran-4-yl)oxyazetidine-1-carbonyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6/c1-10-4-11(5-16(21)24-10)25-12-7-19(8-12)17(22)13-9-18(2)15(20)6-14(13)23-3/h4-6,9,12H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOTKSUKBKZAWMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CN(C(=O)C=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-1-methyl-5-{3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]azetidine-1-carbonyl}-1,2-dihydropyridin-2-one can be achieved through a multi-step process involving the following key steps:

    Formation of the Pyridinone Core: This can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.

    Introduction of the Azetidine Ring: The azetidine ring can be introduced through a nucleophilic substitution reaction using an appropriate azetidine derivative.

    Attachment of the Pyran Moiety: The pyran moiety can be attached via an esterification reaction using a suitable pyran derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-1-methyl-5-{3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]azetidine-1-carbonyl}-1,2-dihydropyridin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 4-methoxy-1-methyl-5-{3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]azetidine-1-carbonyl}-1,2-dihydropyridin-2-one exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyridinones can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The presence of the methoxy and pyran groups may enhance the compound's interaction with biological targets involved in cancer progression .

Antimicrobial Properties

The compound has also been explored for its antimicrobial potential. Analogous structures have demonstrated activity against a range of pathogens, including bacteria and fungi. The azetidine ring may play a crucial role in enhancing the compound's ability to penetrate microbial cell walls, leading to effective inhibition of growth .

Neuroprotective Effects

Given the increasing interest in neurodegenerative diseases, compounds with similar structures have been investigated for neuroprotective effects. Preliminary studies suggest that such compounds can modulate pathways associated with oxidative stress and inflammation, which are critical in conditions like Alzheimer's disease and Parkinson's disease .

Anti-inflammatory Activity

The anti-inflammatory properties of related compounds indicate that 4-methoxy-1-methyl-5-{3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]azetidine-1-carbonyl}-1,2-dihydropyridin-2-one may also exhibit similar effects. Research has shown that these compounds can inhibit pro-inflammatory cytokines and enzymes, suggesting their potential use in treating inflammatory disorders .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated several pyridinone derivatives for their anticancer activity against breast cancer cell lines. The results indicated that specific modifications to the pyridine structure significantly enhanced cytotoxicity. Notably, the inclusion of a methoxy group was found to increase the selectivity towards cancer cells while reducing toxicity to normal cells .

Case Study 2: Antimicrobial Activity

In a research article focusing on novel antimicrobial agents, derivatives of pyran-based compounds were synthesized and tested against Staphylococcus aureus and Escherichia coli. The findings revealed that certain derivatives exhibited potent antibacterial activity, with minimum inhibitory concentrations comparable to established antibiotics .

Case Study 3: Neuroprotection

A recent investigation into neuroprotective agents highlighted the efficacy of pyridinone derivatives in reducing neuronal cell death induced by oxidative stress. The study demonstrated that these compounds could activate survival pathways while inhibiting apoptotic signals, providing a promising avenue for developing treatments for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 4-methoxy-1-methyl-5-{3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]azetidine-1-carbonyl}-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The target compound shares structural similarities with several classes of dihydropyridinones and related heterocycles. Key analogs and their distinguishing features are summarized below:

Table 1: Structural Comparison of Analogs
Compound Name Core Structure Key Substituents Bioactivity Highlights Reference
Target Compound Dihydropyridin-2-one Methoxy, methyl, azetidine-carbonyl-pyran-2-one Hypothesized antibacterial/antioxidant
4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile Dihydropyridin-2-one Bromophenyl, hydroxy-methoxyphenyl, cyano 79.05% antioxidant activity (vs. 82.71% ascorbic acid)
4-Ethoxy-2,3-dihydropyridine Dihydropyridine Ethoxy Synthetic intermediate; no bioactivity reported
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazo-pyridine Nitrophenyl, cyano, phenethyl Structural focus; no bioactivity reported

Bioactivity and Substituent Effects

Antioxidant Activity
  • Bromophenyl vs. Methoxyphenyl Analogs: Bromophenyl-substituted dihydropyridin-2-ones exhibit significantly higher antioxidant activity (79.05%) compared to methoxyphenyl derivatives (17.55%) . This suggests electron-withdrawing groups (e.g., bromine) enhance radical scavenging, while methoxy groups (electron-donating) may reduce efficacy.
Antibacterial Activity
  • Dihydropyridin-2-ones : Analogs in showed moderate inhibition against Staphylococcus aureus and Escherichia coli . The azetidine fragment in the target compound may improve bacterial membrane penetration due to its rigid, polar structure.
Molecular Docking Insights
  • Binding Affinity : Bromophenyl derivatives demonstrated strong ligand-protein interactions in docking studies, correlating with their high antioxidant activity . The target compound’s pyran-2-one and azetidine groups could similarly engage in hydrogen bonding or π-π stacking, though computational validation is required.

Physicochemical Properties

Table 2: Property Comparison
Property Target Compound 4-Bromophenyl Analog 4-Ethoxy Analog
Molecular Weight ~450 g/mol (estimated) 395.23 g/mol 141.18 g/mol
Solubility Moderate (polar groups) Low (hydrophobic bromophenyl) High (ethoxy enhances polarity)
Metabolic Stability High (azetidine resists oxidation) Moderate Low (ethoxy prone to hydrolysis)

Biological Activity

The compound 4-methoxy-1-methyl-5-{3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]azetidine-1-carbonyl}-1,2-dihydropyridin-2-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. Its unique structure, which includes methoxy, azetidine, and pyran moieties, suggests a diverse range of pharmacological applications. This article reviews the biological activities associated with this compound, drawing on various studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H20N2O6C_{22}H_{20}N_{2}O_{6} with a molecular weight of 408.41 g/mol. The presence of multiple functional groups allows for interactions with various biological targets, making it a candidate for drug development.

1. Anticancer Activity

Research indicates that compounds similar to 4-methoxy derivatives exhibit significant anticancer properties. For instance, Mannich bases and their derivatives have been reported to possess cytotoxic effects against various cancer cell lines, including prostate and colon cancer cells . The mechanism often involves the inhibition of DNA topoisomerase I, which is crucial for DNA replication and repair.

2. Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor. Studies have explored its effects on acetylcholinesterase (AChE) and urease activity. Inhibitors of AChE are particularly relevant in the treatment of neurodegenerative disorders such as Alzheimer's disease . The binding affinity and inhibitory kinetics need further exploration to establish its efficacy in this regard.

3. Antimicrobial Properties

Compounds containing pyran and azetidine rings have demonstrated antibacterial and antifungal activities. The incorporation of these structures in 4-methoxy derivatives suggests a potential for antimicrobial applications . Evaluations against various bacterial strains could elucidate its spectrum of activity.

Study 1: Anticancer Efficacy

A study investigated the cytotoxic effects of a series of Mannich bases derived from similar structures to 4-methoxy compounds on human cancer cell lines. Results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents, suggesting enhanced potency .

Study 2: Enzyme Inhibition Profile

Another study focused on the enzyme inhibition capabilities of related compounds on AChE. The results showed promising inhibitory activity with IC50 values in the micromolar range, indicating potential therapeutic applications in neurodegenerative diseases .

Comparative Analysis

Compound TypeActivityReference
Mannich BasesAnticancer
Pyran DerivativesAntimicrobial
Azetidine CompoundsEnzyme Inhibition

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield improvement?

Answer:
The synthesis involves multi-step protocols, typically starting with cyclization reactions of precursors such as substituted pyridinones and azetidine intermediates. Key steps include:

  • Cyclization : Using ethyl cyanoacetate and aldehydes in the presence of ammonium acetate (common for dihydropyridinone scaffolds) .
  • Coupling : Azetidine-carbonyl linkage formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert conditions .
  • Optimization : Solvent selection (e.g., DMF or acetonitrile) and temperature control (60–80°C) improve yields. Catalysts like Lewis acids (e.g., ZnCl₂) enhance reaction efficiency .
    Validation : Monitor intermediates via TLC and HPLC to ensure stepwise progression .

Basic: Which spectroscopic techniques are critical for confirming structural integrity?

Answer:

  • 1H/13C-NMR : Assign methoxy (δ ~3.8 ppm), azetidine protons (δ 3.5–4.2 ppm), and dihydropyridinone carbonyl (δ ~165 ppm) .
  • FT-IR : Confirm C=O stretches (1650–1750 cm⁻¹) and ether linkages (C-O-C at ~1250 cm⁻¹) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+) with <2 ppm mass error .

Advanced: How can molecular docking studies predict binding affinity with enzymatic targets?

Answer:

  • Software : Use PyRx for initial docking and BIOVIA Discovery Studio for binding pose refinement .
  • Target Selection : Prioritize enzymes with conserved active sites (e.g., kinases or oxidoreductases) based on structural motifs (e.g., azetidine’s rigidity) .
  • Validation : Compare docking scores (ΔG) with experimental IC₅₀ values; discrepancies >1 log unit warrant re-evaluation of force fields .

Advanced: How to resolve contradictions between computational predictions and experimental bioactivity?

Answer:

  • Data Triangulation : Cross-validate docking results with MD simulations (e.g., GROMACS) to assess binding stability .
  • Experimental Replicates : Test bioactivity under varied conditions (pH, co-solvents) to identify assay-specific artifacts .
  • Structural Analog Comparison : Use SAR tables (e.g., benzodioxole or thiazolidinone analogs) to contextualize outliers .

Advanced: What SAR strategies apply to the azetidine-carbonyl and pyran-4-yloxy moieties?

Answer:

  • Azetidine Modifications : Replace with piperidine or morpholine to assess steric/electronic effects on target engagement .
  • Pyran-Oxy Substituents : Introduce halogens (e.g., Br) or methoxy groups at the 6-methyl position to probe hydrophobic interactions .
  • Bioisosteres : Substitute 2H-pyran with coumarin to evaluate π-π stacking potential .

Basic: What protocols assess in vitro antioxidant activity?

Answer:

  • DPPH Assay : Prepare 0.1 mM DPPH in ethanol, incubate with compound (10–100 µM), and measure absorbance at 517 nm after 30 minutes .
  • Positive Controls : Compare with ascorbic acid (82.71% scavenging at 12 ppm) .
  • Dose-Response : Use nonlinear regression (GraphPad Prism) to calculate EC₅₀ values .

Advanced: How to analyze ADMET properties early in development?

Answer:

  • In Silico Tools : SwissADME for permeability (LogP <5) and BOILED-Egg model for BBB penetration .
  • Microsomal Stability : Incubate with liver microsomes (human/rat) and track parent compound depletion via LC-MS .
  • hERG Inhibition : Patch-clamp assays to mitigate cardiotoxicity risks .

Advanced: How to address solubility/stability issues in biological assays?

Answer:

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes .
  • pH Adjustment : Prepare stock solutions in PBS (pH 7.4) to mimic physiological conditions .
  • Degradation Studies : Monitor stability via accelerated thermal testing (40°C/75% RH) and identify degradants with UPLC-QTOF .

Advanced: How to differentiate stereoisomers or tautomeric forms?

Answer:

  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., Mo-Kα radiation) .
  • Dynamic NMR : Detect tautomerization via variable-temperature 1H-NMR (e.g., keto-enol shifts) .
  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol gradients .

Advanced: How to design hybrid analogs integrating pyrido-pyrimidinone motifs?

Answer:

  • Scaffold Hybridization : Fuse with thiomorpholine or benzodioxole units via Suzuki-Miyaura coupling .
  • Fragment-Based Design : Screen fragment libraries (e.g., Enamine) for complementary binding to azetidine’s carbonyl .
  • In Vivo Validation : Prioritize analogs with >50% oral bioavailability in rodent PK studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.